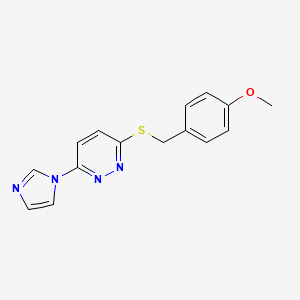
3-(1H-imidazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-imidazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the pyridazine family and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Aplicaciones Científicas De Investigación
Central Nervous System Activities
Research has shown that derivatives of the imidazo[1,2-b]pyridazine class, including compounds similar in structure to "3-(1H-imidazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine," have been synthesized and evaluated for their activity in the central nervous system (CNS). For example, studies have investigated these compounds for their potential to bind to rat brain membrane receptors and their effectiveness in displacing diazepam from central benzodiazepine receptors. These activities suggest their potential utility in exploring therapeutic targets within the CNS for conditions related to benzodiazepine receptor interactions (Barlin et al., 1992).
Potential Anti-inflammatory Properties
A study on novel imidazo[2,1-b][1,3]thiazine derivatives, which share a core similarity with "this compound," revealed potential anti-inflammatory properties. These derivatives were evaluated in vivo for their anti-inflammatory activity, indicating a promising direction for the development of new anti-inflammatory agents. The study highlights the importance of further structural optimization and research into these compounds (Biointerface Research in Applied Chemistry, 2022).
Synthesis and Characterization
The synthesis and characterization of imidazo[1,2-b]pyridazine derivatives and their analogs have been extensively studied. These investigations provide valuable insights into the chemical properties and potential pharmacological activities of these compounds. For instance, research into the synthesis of certain imidazo[1,2-b]pyridazine derivatives as potential anticancer agents has been conducted, underscoring the versatility and therapeutic potential of this chemical class (Temple et al., 1987).
Antimicrobial and Anticancer Properties
Further research into thiazole and 2-thioxoimidazolidinone derivatives of imidazo[1,3,4]thiadiazoles, which are structurally related to "this compound," has revealed their antibacterial and anticancer properties. These studies highlight the potential of such derivatives in developing new therapeutic agents with antimicrobial and anticancer activities (Sherif et al., 2013).
Propiedades
IUPAC Name |
3-imidazol-1-yl-6-[(4-methoxyphenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-20-13-4-2-12(3-5-13)10-21-15-7-6-14(17-18-15)19-9-8-16-11-19/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDASFBDMRODTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

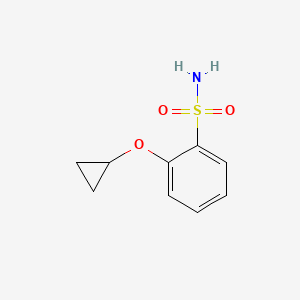
![1-(4-chlorophenyl)-5-({[(4-methylbenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2651371.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-dimethylpiperidine-2-carboxylic acid](/img/structure/B2651372.png)
![methyl 2-({3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}sulfonyl)benzoate](/img/structure/B2651373.png)
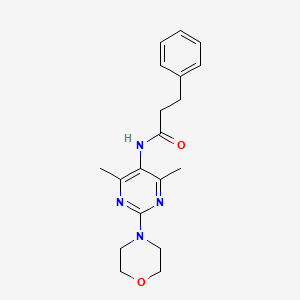
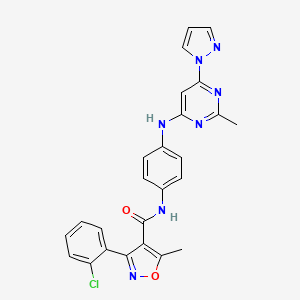

![(Z)-ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2651379.png)

![3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2651381.png)
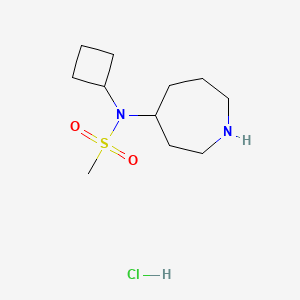
![5-((2-hydroxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2651383.png)
![3-Benzyl-8-((2-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651387.png)
![6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2651389.png)